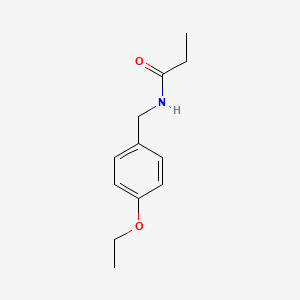

N-(4-ethoxybenzyl)propanamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-[(4-ethoxyphenyl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-3-12(14)13-9-10-5-7-11(8-6-10)15-4-2/h5-8H,3-4,9H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCIOOWENFMQCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NCC1=CC=C(C=C1)OCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways of N 4 Ethoxybenzyl Propanamide Derivatives

Established Synthetic Routes to the N-(4-Ethoxybenzyl)propanamide Core

The formation of the amide linkage in this compound is central to its synthesis. This is typically accomplished by reacting a derivative of propanoic acid with 4-ethoxybenzylamine. The specific reagents and conditions can be varied to optimize the yield and purity of the final product.

The creation of the amide bond in this compound can be approached through several reliable methods, including the reaction of acyl halides with amines or the direct condensation of carboxylic acids and amines.

A common and efficient method for forming the this compound core is the reaction between an acyl chloride, such as propanoyl chloride, and 4-ethoxybenzylamine. This nucleophilic acyl substitution reaction is typically vigorous and results in the formation of the amide and hydrogen chloride chemguide.co.uk. To neutralize the acidic byproduct, which can form a salt with the unreacted amine, a base is often added to the reaction mixture youtube.com.

The general reaction is as follows: CH3CH2COCl + H2N-CH2-C6H4-OCH2CH3 → CH3CH2CONH-CH2-C6H4-OCH2CH3 + HCl

This method is widely applicable for the synthesis of various amides and can be adapted for the preparation of this compound derivatives by using substituted propanoyl chlorides or derivatives of 4-ethoxybenzylamine.

Direct condensation of a carboxylic acid, like propanoic acid, with an amine, such as 4-ethoxybenzylamine, offers a more direct route to the amide, avoiding the need to first prepare a more reactive acyl chloride. However, this reaction typically requires heating or the use of a coupling agent to facilitate the removal of water and drive the reaction to completion libretexts.org.

The reaction can be represented as: CH3CH2COOH + H2N-CH2-C6H4-OCH2CH3 → CH3CH2CONH-CH2-C6H4-OCH2CH3 + H2O

Various activating agents, such as dicyclohexylcarbodiimide (B1669883) (DCC), can be employed to facilitate this condensation at milder conditions libretexts.orgnih.gov. Another approach involves the use of titanium(IV) chloride (TiCl4) to mediate the direct condensation of carboxylic acids and amines, providing the corresponding amides in moderate to excellent yields nih.gov.

The synthesis of this compound and its derivatives relies on the availability of key precursors. The primary building blocks are a source of the propanoyl group and 4-ethoxybenzylamine.

| Precursor/Intermediate | Role in Synthesis |

| Propanoic acid | Provides the propanoyl moiety for the amide. |

| Propanoyl chloride | An activated form of propanoic acid, highly reactive towards amines. |

| 4-Ethoxybenzylamine | The amine component that forms the benzylamide part of the final molecule. |

| 4-Ethoxybenzaldehyde | Can be a precursor to 4-ethoxybenzylamine through reductive amination. |

| 4-Ethoxyphenol | A potential starting material for the synthesis of 4-ethoxybenzylamine. |

The convergent nature of these synthetic strategies allows for the independent preparation and modification of the acid and amine components before their final coupling. This approach is highly advantageous for creating a library of this compound derivatives with diverse functionalities.

To maximize the efficiency of the synthesis of this compound, careful optimization of reaction conditions is crucial. Factors such as the choice of solvent, temperature, and the nature and stoichiometry of the base can significantly impact the reaction's yield and the purity of the product.

In amide synthesis, particularly when using acyl chlorides, the role of a base is critical. The base neutralizes the hydrogen chloride byproduct, preventing the protonation of the amine reactant and allowing it to remain a nucleophile youtube.com.

Commonly used bases include:

Triethylamine (B128534) (Et3N): A tertiary amine that is a good scavenger for HCl but is generally non-nucleophilic. It is widely used in amide coupling reactions.

Potassium Carbonate (K2CO3): An inorganic base that can be used in both aqueous and organic solvents. It is effective in neutralizing the acid byproduct.

Lithium Hydride (LiH): A strong, non-nucleophilic base that can be used to deprotonate the amine or neutralize the acid byproduct.

The selection of the appropriate base and its stoichiometry is a key aspect of optimizing the reaction conditions to achieve high yields and selectivity. For instance, in the synthesis of related amide structures, bases like triethylamine are commonly employed to facilitate the coupling of amines with acylating agents.

Optimization of Reaction Conditions for Yield and Selectivity

Solvent Effects in Amide Bond Formation

The formation of the amide bond, the cornerstone of the this compound structure, is profoundly influenced by the choice of solvent. Traditional protocols for amide synthesis frequently utilize high-boiling, polar aprotic solvents such as N,N-dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM). rsc.orgresearchgate.net However, due to environmental and health concerns, a significant shift towards greener and more sustainable solvent alternatives is underway. rsc.orgnsf.gov

The solvent's role extends beyond simply dissolving reactants; it actively participates in the reaction mechanism. The donor properties of a solvent can significantly influence solute-solvent interactions, particularly through hydrogen bonding with the amide protons. uchile.cl Studies on simple amides like acetamide (B32628) have shown that strong donor solvents can increase the electron delocalization along the C-N bond. uchile.cl This interaction affects the rotational barrier of the amide bond and can be observed spectroscopically. uchile.cl For instance, the chemical shifts of amidic protons in ¹H NMR spectra show a strong correlation with the donor number of the solvent, indicating that the solvent environment directly impacts the electronic structure of the amide linkage. uchile.cl

The selection of a solvent is therefore a critical parameter that can affect reaction rates, yields, and even the stereochemical outcome of the reaction. Greener alternatives like γ-valerolactone (GVL), derived from renewable biomass, are being investigated as replacements for traditional, hazardous solvents in amide synthesis. researchgate.net

Table 1: Common Solvents in Amide Synthesis and Their Characteristics

| Solvent | Type | Donor Number (DN) | Boiling Point (°C) | Key Considerations |

|---|---|---|---|---|

| Dichloromethane (DCM) | Aprotic | 1.2 | 39.6 | Volatile, suspected carcinogen. rsc.orgresearchgate.net |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 26.6 | 153 | High-boiling, effective, but toxic. rsc.orgresearchgate.net |

| N-Methylpyrrolidone (NMP) | Polar Aprotic | 27.3 | 202 | High-boiling, effective, but has reproductive toxicity concerns. rsc.orgresearchgate.net |

| Water | Protic | 18.0 | 100 | Environmentally benign; can enhance rates for certain coupling agents (e.g., EDC·HCl). nsf.gov |

Temperature Control and Reaction Kinetics

Temperature is a fundamental parameter in the synthesis of this compound, directly influencing the reaction kinetics. As with most chemical reactions, an increase in temperature typically leads to a higher reaction rate by providing the necessary activation energy. However, this must be carefully balanced, as excessive heat can promote undesirable side reactions, lead to the degradation of reactants or products, or induce racemization in chiral centers.

Temperature also affects the molecular dynamics of the amide bond itself. For example, in NMR studies of simple amides, temperature variations cause significant changes in the spectra. uchile.cl At lower temperatures, distinct signals for non-equivalent protons may be observed due to the hindered rotation around the C-N bond. As the temperature increases, these signals can broaden and eventually coalesce, indicating that the rate of rotation is increasing. uchile.cl This dynamic behavior underscores the importance of precise temperature control during synthesis to ensure the formation of a stable and well-defined product. The optimal temperature profile for the synthesis of this compound derivatives depends on the specific reactants, coupling agents, and solvent system employed.

Functionalization and Derivatization Strategies

The this compound scaffold offers multiple sites for chemical modification, enabling the synthesis of a diverse library of derivatives. These strategies can be broadly categorized by the region of the molecule being altered: the N-benzyl moiety, the propanamide backbone, or through the introduction of new functional groups, such as heterocycles.

Modifications at the N-benzyl Moiety

The N-benzyl group is not merely a passive component of the molecule but an active site for further functionalization. The aromatic ring of the benzyl (B1604629) group can undergo electrophilic substitution reactions to introduce a variety of substituents, thereby modulating the electronic properties of the entire molecule.

Furthermore, the benzylic position itself is reactive. N-acylated derivatives of N-benzyl anilines have been shown to undergo cyclization reactions under basic conditions to form complex heterocyclic systems like 2-aryl-1-hydroxybenzimidazoles. rsc.org This type of transformation highlights the potential to use the N-benzyl group as a linchpin for constructing more elaborate molecular architectures, such as benzimidazole (B57391) derivatives. nih.gov

Substitutions on the Propanamide Backbone

The propanamide backbone provides another key site for derivatization. The aliphatic chain can be functionalized to introduce new chemical properties. For instance, related structures like 3-(benzenesulfonyl)-N-(4-ethoxyphenyl)propanamide demonstrate that functional groups can be appended to the ethyl portion of the propanamide moiety. nih.gov Multi-step synthetic protocols have been developed to create N-substituted-2-propanamide analogues of various compounds, indicating that the backbone is amenable to systematic modification. researchgate.net These substitutions can alter the molecule's polarity, steric profile, and potential for intermolecular interactions.

Introduction of Heterocyclic Moieties (e.g., Pyrazole, Pyridazine, Thiazole (B1198619), Oxadiazole)

Incorporating heterocyclic rings is a prevalent strategy in medicinal chemistry to enhance biological activity and fine-tune physicochemical properties. The this compound framework can be derivatized to include various heterocyclic systems.

Oxadiazoles : N-substituted propanamide analogues have been successfully utilized as precursors for the synthesis of 1,3,4-oxadiazole (B1194373) derivatives. researchgate.net

Thiazoles : The synthesis of molecules incorporating a thiazole ring is a well-established field. mdpi.com These moieties can be introduced by constructing the ring from appropriate precursors or by coupling a pre-formed thiazole ring to the core structure. researchgate.net

Other Heterocycles : General synthetic routes allow for the creation of a wide array of other heterocyclic compounds, such as aza-β-lactams and 1,2,4-triazoles, from N-substituted starting materials, demonstrating the broad potential for derivatization. researchgate.net

Table 2: Examples of Heterocyclic Moieties in Derivatization

| Heterocycle | Potential Point of Attachment | Synthetic Strategy | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole | Propanamide backbone | Multi-step synthesis from propanamide precursors. | researchgate.net |

| 1,3-Thiazole | N-benzyl or propanamide moiety | Coupling with pre-formed thiazole rings or de novo synthesis. | mdpi.comresearchgate.net |

| 1,2,4-Triazole | N-benzyl or propanamide moiety | Cyclization reactions from suitable precursors. | researchgate.net |

Stereoselective Synthetic Approaches

When substitutions on the propanamide backbone or other parts of the molecule create chiral centers, controlling the stereochemistry becomes paramount. Stereoselective synthesis aims to produce a single desired stereoisomer, which is crucial as different isomers can have vastly different biological activities.

While specific stereoselective syntheses for this compound derivatives are not detailed in the provided context, modern synthetic methods offer powerful tools to achieve this control. Advanced techniques such as visible-light-mediated photochemistry have demonstrated exceptional stereoselectivity in the synthesis of complex molecules like glycopeptide mimetics. researchgate.net Such photocatalytic methods, which often proceed under mild conditions, could be adapted to introduce chiral centers onto the this compound scaffold with a high degree of stereocontrol. researchgate.net These approaches represent the cutting edge of synthetic chemistry and offer a pathway to producing enantiomerically pure derivatives for further study.

Advanced Spectroscopic and Structural Elucidation of N 4 Ethoxybenzyl Propanamide Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. nih.gov For N-(4-ethoxybenzyl)propanamide, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its molecular framework.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

Proton (¹H) NMR spectroscopy offers critical insights into the number of different proton environments and their neighboring protons. pearson.com The spectrum of this compound is expected to show distinct signals for each non-equivalent proton set.

The ethoxy group gives rise to two signals: a triplet for the methyl (CH₃) protons coupled to the adjacent methylene (B1212753) protons, and a quartet for the methylene (CH₂) protons coupled to the methyl protons. The benzylic methylene (CH₂) protons, situated between the aromatic ring and the amide nitrogen, are expected to appear as a doublet due to coupling with the single amide (NH) proton.

The aromatic region will display two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The protons ortho to the ethoxy group will be chemically distinct from the protons ortho to the benzylamide group, leading to an AA'BB' system that often simplifies to two doublets. The amide proton (NH) typically appears as a broad singlet or a triplet, with its chemical shift being sensitive to solvent, concentration, and temperature due to hydrogen bonding. msu.edu Finally, the propanamide moiety will show a quartet for the methylene (CH₂) protons coupled to the terminal methyl group, and a triplet for the methyl (CH₃) protons. docbrown.info

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Ethoxy CH₃ | ~1.4 | Triplet |

| Propanamide CH₃ | ~1.1-1.2 | Triplet |

| Propanamide CH₂ | ~2.2-2.3 | Quartet |

| Ethoxy CH₂ | ~4.0 | Quartet |

| Benzyl (B1604629) CH₂ | ~4.3-4.4 | Doublet |

| Aromatic CH (ortho to OCH₂CH₃) | ~6.8-6.9 | Doublet |

| Aromatic CH (ortho to CH₂NH) | ~7.1-7.2 | Doublet |

| Amide NH | ~6.0-8.0 | Broad Singlet/Triplet |

Carbon (¹³C) NMR for Carbon Skeleton Analysis

Carbon (¹³C) NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Since the natural abundance of the ¹³C isotope is low (~1.1%), carbon-carbon coupling is typically not observed, resulting in a spectrum where each unique carbon atom produces a single peak in proton-decoupled mode. compoundchem.comudel.edu

For this compound, distinct signals are expected for each carbon. The aliphatic region will contain signals for the methyl and methylene carbons of the ethoxy and propanamide groups. The benzylic carbon will appear further downfield. The aromatic region will show four signals: two for the protonated aromatic carbons and two for the quaternary carbons (one attached to the ethoxy group and one to the benzyl group). The most downfield signal will be that of the carbonyl carbon of the amide group, typically appearing in the 170-180 ppm range. bhu.ac.inoregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Ethoxy CH₃ | ~15 |

| Propanamide CH₃ | ~10 |

| Propanamide CH₂ | ~30 |

| Benzyl CH₂ | ~43 |

| Ethoxy CH₂ | ~63 |

| Aromatic CH | ~114, ~129 |

| Aromatic C (quaternary) | ~130, ~158 |

| Carbonyl C=O | ~173 |

Advanced NMR Techniques for Stereochemical Assignment (e.g., NOESY, COSY, HSQC)

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning the signals from ¹H and ¹³C NMR spectra and for determining the connectivity and spatial relationships between atoms. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other (typically through 2-3 bonds). wikipedia.org For this compound, COSY would show cross-peaks connecting:

The ethoxy CH₃ protons with the ethoxy CH₂ protons.

The propanamide CH₃ protons with the propanamide CH₂ protons.

The benzylic CH₂ protons with the amide NH proton.

Adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (one-bond C-H coupling). wikipedia.orgyoutube.com HSQC is invaluable for assigning carbon signals by linking them to their known proton assignments. For instance, it would definitively link the proton signal at ~4.0 ppm to the carbon signal at ~63 ppm, confirming their assignment to the ethoxy CH₂ group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique reveals spatial proximity between protons, regardless of whether they are connected through bonds. researchgate.net It is particularly useful for conformational and stereochemical analysis. ipb.pt In this compound, NOESY could show correlations between the benzylic CH₂ protons and the ortho protons of the aromatic ring, confirming their close spatial relationship. It could also show correlations between the amide NH proton and the benzylic CH₂ protons.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is an excellent method for identifying the functional groups present in a compound. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. pearson.com The IR spectrum of this compound is dominated by characteristic absorptions from its amide and ether functional groups.

The most prominent peak is the strong C=O stretching vibration (Amide I band) of the secondary amide, typically found around 1640-1690 cm⁻¹. pearson.cometprotein.com Another key feature is the N-H stretching vibration, which appears as a sharp, single peak around 3300 cm⁻¹. The C-H stretching vibrations of the aliphatic and aromatic groups are observed around 2850-3000 cm⁻¹. The spectrum also contains C-N stretching and N-H bending vibrations (Amide II band) in the 1550-1580 cm⁻¹ region. etprotein.com The presence of the ethoxy group is confirmed by a characteristic C-O stretching band around 1240 cm⁻¹. The region below 1500 cm⁻¹ is known as the fingerprint region, containing a complex pattern of absorptions unique to the molecule. docbrown.info

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H | Stretch | ~3300 | Medium-Strong |

| C-H (Aromatic/Aliphatic) | Stretch | 2850-3000 | Medium-Strong |

| C=O (Amide) | Stretch (Amide I) | 1650-1690 | Strong |

| N-H | Bend (Amide II) | 1550-1580 | Medium |

| C-O (Ether) | Stretch | ~1240 | Strong |

| C-N | Stretch | ~1410 | Medium |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy is a complementary technique to IR spectroscopy. nih.gov It involves inelastic scattering of monochromatic light and is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov For this compound, Raman spectroscopy would be effective in identifying vibrations associated with the aromatic ring and the carbon backbone.

The symmetric stretching vibrations of the benzene ring, which are often weak in the IR spectrum, are expected to produce strong signals in the Raman spectrum. Other vibrations, such as the C-C stretching of the alkyl chains and the C=O stretch, would also be Raman active. While the C=O stretch is strong in both IR and Raman, the N-H and O-H vibrations that are prominent in IR are typically weak in Raman spectra. This complementary nature makes the combined use of both IR and Raman spectroscopy a powerful approach for complete vibrational analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides valuable information about the molecular weight and structure of a compound.

Electron Ionization Mass Spectrometry (EI-MS) for Molecular Weight Confirmation

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with high-energy electrons, typically at 70 eV. This process leads to the formation of a molecular ion (M⁺) and extensive fragmentation. While this fragmentation can sometimes prevent the observation of the molecular ion for less stable compounds, for this compound, the molecular ion peak is expected to be observed, confirming its molecular weight.

The fragmentation pattern observed in the EI-MS spectrum provides significant structural information. For this compound, key fragmentation pathways are predicted based on the analysis of related amide structures. The most characteristic fragmentation involves cleavage of the benzylic C-N bond and the amide C-N bond.

Key Predicted Fragments for this compound:

Molecular Ion [M]⁺: The intact molecule with one electron removed.

[M-CH₃CH₂O]⁺: Loss of the ethoxy radical.

[M-C₃H₇NO]⁺: Cleavage of the propanamide group to form the 4-ethoxybenzyl cation.

[CH₃CH₂CO]⁺ (Propionyl cation): A common fragment from the propanamide moiety.

[C₂H₅]⁺ (Ethyl cation): From the ethoxy group.

Tropylium ion: Rearrangement of the benzyl fragment.

The relative abundance of these fragments helps in piecing together the molecular structure. For instance, a prominent peak corresponding to the 4-ethoxybenzyl cation would strongly support the substitution pattern on the aromatic ring.

Table 1: Predicted EI-MS Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Predicted Fragment Ion | Structural Formula of Fragment |

| 207 | Molecular Ion [M]⁺ | [C₁₂H₁₇NO₂]⁺ |

| 162 | [M-C₂H₅O]⁺ | [C₁₀H₁₂NO]⁺ |

| 121 | 4-Ethoxybenzyl cation | [C₉H₁₁O]⁺ |

| 57 | Propionyl cation | [CH₃CH₂CO]⁺ |

| 29 | Ethyl cation | [C₂H₅]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Intact Molecular Ions

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. nih.gov Unlike EI-MS, ESI-MS typically produces intact molecular ions with minimal fragmentation. youtube.com This is achieved by creating a fine spray of charged droplets from a sample solution, followed by solvent evaporation to yield gaseous ions. nih.gov

For this compound, ESI-MS is expected to produce a prominent protonated molecule [M+H]⁺ in the positive ion mode. nih.gov It may also form adducts with other cations present in the solvent, such as sodium [M+Na]⁺ or potassium [M+K]⁺. nih.gov The observation of these intact molecular ions provides a clear and accurate determination of the molecular weight. The minimal fragmentation in ESI-MS is advantageous when the primary goal is to confirm the molecular mass of the analyte without the complexity of interpreting a fragmentation pattern. nih.gov

Table 2: Predicted ESI-MS Data for this compound in Positive Ion Mode

| m/z (mass-to-charge ratio) | Predicted Ion | Formula of Ion |

| 208 | Protonated Molecule [M+H]⁺ | [C₁₂H₁₈NO₂]⁺ |

| 230 | Sodium Adduct [M+Na]⁺ | [C₁₂H₁₇NO₂Na]⁺ |

| 246 | Potassium Adduct [M+K]⁺ | [C₁₂H₁₇NO₂K]⁺ |

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to four or more decimal places. researchgate.net This precision allows for the determination of the elemental composition of a molecule. nih.gov By comparing the experimentally measured exact mass with the theoretical masses of possible elemental formulas, the correct molecular formula can be unequivocally identified. nih.gov

For this compound, with a molecular formula of C₁₂H₁₇NO₂, the theoretical exact mass of the protonated molecule [M+H]⁺ can be calculated. An HRMS measurement that matches this theoretical mass within a few parts per million (ppm) would confirm the elemental composition and, by extension, the molecular formula. This technique is invaluable for distinguishing between compounds that have the same nominal mass but different elemental compositions.

Table 3: Predicted HRMS Data for the Protonated Molecule of this compound

| Ion | Molecular Formula | Theoretical Exact Mass (m/z) |

| [M+H]⁺ | [C₁₂H₁₈NO₂]⁺ | 208.1332 |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, provides information about the electronic transitions within a molecule. This technique is used to identify chromophores, which are the parts of a molecule that absorb light.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of the substituted benzene ring. The presence of the ethoxy group (an auxochrome) and the propanamide substituent will influence the absorption maxima (λ_max) and the molar absorptivity (ε).

The primary electronic transitions observed for aromatic compounds are π → π* transitions. youtube.com These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. youtube.com The ethoxy group, being an electron-donating group, is expected to cause a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) compared to unsubstituted benzene.

The carbonyl group of the propanamide moiety also has a chromophoric character, exhibiting a weak n → π* transition at a longer wavelength and a strong π → π* transition at a shorter wavelength. masterorganicchemistry.com The n → π* transition involves the excitation of an electron from a non-bonding orbital on the oxygen atom to an antibonding π* orbital. libretexts.org

Table 4: Predicted UV-Vis Absorption Data for this compound in a Non-polar Solvent

| Predicted λ_max (nm) | Type of Electronic Transition | Associated Chromophore |

| ~275 | π → π | Substituted Benzene Ring |

| ~220 | π → π | Substituted Benzene Ring |

| ~290 | n → π* (weak) | Carbonyl Group |

X-ray Crystallography for Absolute Stereochemistry and Conformation

Based on the crystal structures of analogous N-benzylbenzamides, it is expected that the amide group in this compound will be nearly planar. researchgate.net The molecule is likely to adopt a conformation where the phenyl ring and the propanamide group are not coplanar to minimize steric hindrance.

Intermolecular hydrogen bonding is a key feature in the crystal packing of amides. In the crystal lattice of this compound, it is anticipated that the N-H group of one molecule will form a hydrogen bond with the carbonyl oxygen (C=O) of a neighboring molecule, leading to the formation of chains or sheets in the solid state. researchgate.net

Table 5: Predicted Crystallographic Data and Key Structural Features for this compound

| Parameter | Predicted Value/Observation |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar centrosymmetric group |

| Key Intermolecular Interaction | N-H···O=C hydrogen bonding |

| Conformation | Non-planar arrangement of the phenyl ring and propanamide group |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to solve the Schrödinger equation for a given molecule. These calculations allow for the determination of a wide array of molecular properties, from the geometry of the ground state to the prediction of spectroscopic signatures.

Density Functional Theory (DFT) for Electronic Structure Analysis

Density Functional Theory (DFT) has emerged as a leading method for the electronic structure analysis of molecules due to its favorable balance of computational cost and accuracy. jst.org.in DFT calculations focus on the electron density as the fundamental property to determine the ground-state energy and other molecular attributes. For N-(4-ethoxybenzyl)propanamide, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can elucidate its electronic characteristics. jst.org.inresearchgate.netnih.gov

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The HOMO acts as an electron donor, while the LUMO serves as an electron acceptor. nih.govyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov For this compound, the HOMO is typically localized on the electron-rich ethoxybenzene ring, while the LUMO may be distributed across the amide linkage and the benzyl (B1604629) group.

Table 1: Frontier Molecular Orbital Energies for this compound (Illustrative)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.25 |

| LUMO | -0.89 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.netuni-muenchen.deresearchgate.net The MEP map displays different colors to represent varying electrostatic potentials on the molecular surface. wolfram.com Red regions indicate negative potential, corresponding to electron-rich areas that are susceptible to electrophilic attack, while blue regions signify positive potential, indicating electron-deficient areas prone to nucleophilic attack. wolfram.com In this compound, the oxygen atom of the carbonyl group and the oxygen of the ethoxy group would be expected to show a negative potential (red), making them likely sites for electrophilic interaction. Conversely, the hydrogen atom of the amide group would exhibit a positive potential (blue), indicating its potential role as a hydrogen bond donor. researchgate.net

Table 2: Second-Order Perturbation Analysis of Fock Matrix in NBO Basis for this compound (Illustrative)

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N | σ*(C=O) | 25.8 |

| LP(2) O(ethoxy) | π*(C-C) aromatic | 18.5 |

*E(2) represents the stabilization energy due to delocalization.

DFT calculations are widely used to predict various spectroscopic parameters, which can then be compared with experimental data for structural confirmation. researchgate.netnih.govresearchgate.net

Infrared (IR) and Raman Spectroscopy: Theoretical vibrational frequencies can be calculated to aid in the assignment of experimental IR and Raman spectra. researchgate.netnih.gov For this compound, characteristic vibrational modes would include the N-H stretch, the C=O stretch of the amide group, and various aromatic C-H and C-C stretching and bending modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values can be correlated with experimental spectra to assist in signal assignment.

UV-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can be employed to predict the electronic absorption spectra of molecules. nih.gov The calculations can identify the wavelengths of maximum absorption and the nature of the electronic transitions involved, which for this compound would likely involve π-π* transitions within the aromatic ring and n-π* transitions associated with the amide group.

Table 3: Predicted Spectroscopic Data for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| IR: ν(N-H) | 3350 cm⁻¹ |

| IR: ν(C=O) | 1685 cm⁻¹ |

| ¹H NMR: δ(N-H) | 8.2 ppm |

| ¹³C NMR: δ(C=O) | 172.5 ppm |

Conformational Analysis and Energy Landscapes

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable conformations (isomers that can be interconverted by rotation about single bonds) and to map the potential energy surface that governs their interconversion. nih.govchemrxiv.orgresearchgate.net For this compound, rotations around the C-N bond of the amide linkage and the bonds connecting the benzyl group and the ethoxy group to the aromatic ring are of particular interest. By systematically rotating these bonds and calculating the energy at each step, a potential energy landscape can be constructed. researchgate.netnih.gov This landscape reveals the low-energy, stable conformers and the energy barriers that separate them, providing insights into the molecule's dynamic behavior.

Molecular Modeling and Dynamics Simulations

Specific molecular modeling and dynamics simulation data for this compound is not available in the reviewed scientific literature. The following sections outline the standard methodologies for which specific results for this compound could not be found.

Molecular Docking for Ligand-Target Interactions

No molecular docking studies specifically targeting this compound were identified. This computational technique is used to predict the preferred orientation of a ligand when bound to a target protein, which can help in understanding its potential biological activity.

There are no published binding affinity predictions for this compound against any specific biological target. Such predictions, typically reported in kcal/mol, are essential for estimating the strength of the ligand-target interaction.

Without specific docking studies, the key amino acid residues and the specific binding pockets that this compound might interact with remain unidentified. This information is crucial for understanding the mechanism of action at a molecular level.

A detailed analysis of the non-covalent interactions between this compound and a biological target is not possible without relevant molecular modeling data. These interactions, including hydrogen bonds, hydrophobic effects, and π-π stacking, are fundamental to the stability and specificity of ligand-receptor binding.

Molecular Dynamics (MD) Simulations for Dynamic Interactions and Stability

No molecular dynamics simulation studies for this compound have been reported. MD simulations are used to analyze the physical movements of atoms and molecules over time, providing insights into the dynamic stability of a ligand within a protein's binding site.

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

There is no evidence of QSAR or pharmacophore models being developed specifically for this compound or a closely related series of analogs. These models are used to correlate chemical structures with biological activities and to identify the essential structural features required for a molecule to exert a specific biological effect.

Mechanistic Studies of Chemical Reactions Involving the Pro-pan-a-mide Moiety

While specific computational studies on N-(4-eth-oxy-benzyl)pro-pan-a-mide are not extensively available in public literature, the reactivity of its core pro-pan-a-mide moiety can be thoroughly understood using established theoretical methods. The amide bond is notoriously stable, and understanding the high-energy pathways required for its transformation, such as in hydrolysis, is a significant area of computational chemistry. nih.govyoutube.com These investigations provide a foundational understanding of the reaction mechanisms applicable to the title compound.

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that maps the potential energy of a molecular system as a function of its geometric coordinates. For a chemical reaction, the PES provides a landscape over which the reactants transform into products, with the lowest energy path defining the most likely reaction coordinate. mcmaster.ca Key features of a PES include energy minima, which correspond to stable species like reactants, intermediates, and products, and first-order saddle points, which represent the transition states (TS)—the points of maximum energy along the reaction coordinate.

The analysis of a PES for a reaction involving the pro-pan-a-mide moiety, such as acid-catalyzed hydrolysis, begins with identifying the stationary points. Computational methods, particularly Density Functional Theory (DFT), are employed to calculate the energies of these structures. nih.govmdpi.com The reaction pathway is traced from reactants (pro-pan-a-mide and a hydronium ion) to products (pro-pa-no-ic acid and an amine), passing through high-energy transition states and potentially stable tetrahedral intermediates. acs.orgacs.orgresearchgate.net

For the hydrolysis of a secondary amide like N-(4-eth-oxy-benzyl)pro-pan-a-mide, the general mechanism involves several key steps, each with a corresponding energy value on the PES:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the amide's carbonyl oxygen, which makes the carbonyl carbon more electrophilic.

Nucleophilic Attack by Water: A water molecule attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. This step involves surmounting the highest energy barrier, often representing the rate-determining step.

Proton Transfer: A proton is transferred from the attacking water molecule to the nitrogen atom of the amide.

C-N Bond Cleavage: The tetrahedral intermediate collapses, breaking the stable C-N amide bond and expelling the amine as a leaving group.

Deprotonation: The final step involves the deprotonation of the resulting protonated carboxylic acid to yield the final products.

| Structure | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | Propanamide + H₃O⁺ | 0.0 |

| TS1 | Transition state for nucleophilic attack | +21.4 |

| Intermediate | Tetrahedral Intermediate | +13.5 |

| TS2 | Transition state for C-N bond cleavage | +18.9 |

| Products | Propanoic Acid + R-NH₃⁺ | -5.2 |

An Intrinsic Reaction Coordinate (IRC) calculation is a computational method used to trace the minimum energy path on the PES connecting a transition state to the corresponding reactants and products. scm.com Its primary purpose is to confirm that a located transition state structure is indeed the correct saddle point for the reaction of interest. researchgate.net The IRC path is defined as the steepest descent path from the transition state in mass-weighted coordinates. scm.com

Starting from the optimized geometry of a transition state, the IRC calculation proceeds in two directions: a "forward" path leading to the products and a "backward" path leading to the reactants. By following this path, researchers can visualize the continuous geometric changes the molecule undergoes during the transformation. For a reaction involving the pro-pan-a-mide moiety, an IRC calculation would illustrate the precise motions of atoms during events like the C-N bond breaking and the formation of the new C-O bond.

An IRC profile is typically plotted as the potential energy versus the reaction coordinate (path length). A smooth, continuous path from reactants to products passing through the transition state confirms the validity of the proposed mechanism. Any unexpected deviations or descents into unintended energy minima would indicate that the transition state connects to a different reaction channel.

| Reaction Coordinate (s) [amu1/2·bohr] | Relative Energy (kcal/mol) | C-N Bond Distance (Å) | Description |

|---|---|---|---|

| -2.0 | +15.1 | 1.48 | Approaching TS from Intermediate |

| -1.0 | +17.8 | 1.55 | Approaching TS from Intermediate |

| 0.0 | +18.9 | 1.70 | Transition State (TS2) |

| +1.0 | +16.5 | 1.95 | Moving towards Products |

| +2.0 | +8.3 | 2.50 | Moving towards Products |

| +4.0 | -5.2 | 3.10 | Products Formed |

While PES and IRC analyses describe the static path of a reaction, the Reaction Path Hamiltonian (RPH) provides a framework for understanding the dynamics along this path. The RPH model describes a chemical reaction by focusing on the reaction valley—the region of the PES surrounding the minimum energy path. It treats the system's motion as a combination of large-amplitude movement along the reaction coordinate and small-amplitude vibrations perpendicular to it.

The United Reaction Valley Approach (URVA) is a sophisticated application of the RPH that provides deep mechanistic insights by analyzing the curvature of the reaction path. The path is not a straight line but curves as the electronic structure of the reacting molecules changes. URVA monitors this scalar curvature, which provides a unique profile for each reaction.

Key insights from URVA are derived from the curvature profile:

Curvature Maxima: Peaks in the curvature plot indicate regions of significant electronic structure change. These correspond to the primary chemical events of the reaction, such as bond breaking, bond formation, charge transfer, or rehybridization.

Curvature Minima: Valleys in the profile represent phases of minimal electronic change, often acting as transition points between two major chemical events. These can sometimes point to the existence of "hidden" intermediates that are not stable enough to be minima on the PES but represent a pause in the chemical transformation.

| Reaction Phase | Path Segment (s) | Curvature Feature | Interpretation of Chemical Event |

|---|---|---|---|

| Preparation | s₁ → s₂ | Small curvature | Reactants orient, initial polarization of C=O bond. |

| C-O Bond Formation | s₂ → s₃ | Curvature Maximum (κ₁) | Significant charge transfer from water to carbonyl carbon; C-O bond forms. |

| Proton Transfer | s₃ → s₄ | Curvature Maximum (κ₂) | H⁺ transfer from oxygen to nitrogen, preparing the amine leaving group. |

| C-N Bond Cleavage | s₄ → s₅ | Curvature Maximum (κ₃) | Stretching and breaking of the C-N amide bond. |

| Product Separation | s₅ → s₆ | Decreasing curvature | Separation of propanoic acid and the protonated amine. |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Impact of Ethoxyphenyl Substitutions on Molecular Functionality

The ethoxyphenyl group is a key structural component, and modifications to it, including the position of the ethoxy group and the introduction of other substituents, can significantly alter the compound's properties.

The electronic and steric properties of substituents on the benzyl (B1604629) ring of N-benzylpropanamide analogues play a pivotal role in their biological activity. The nature of these substituents, whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), can influence the molecule's interaction with its biological target.

Electron-donating groups, such as methoxy (B1213986) (-OCH3) or methyl (-CH3), can increase the electron density of the aromatic ring. mdpi.com This can enhance binding through favorable electrostatic interactions. For instance, in a series of 2-(4-methylsulfonylaminophenyl) propanamide derivatives, the introduction of an electron-donating methoxy group at the 4-position of the benzyl ring led to a significant decrease in receptor potency, suggesting that for this particular target, electron-donating properties are not favorable. nih.govresearchgate.net Conversely, electron-withdrawing groups, like halogens or a trifluoromethyl group (-CF3), can decrease the ring's electron density. In the same study, analogues with 4-chloro, 4-bromo, and 4-trifluoromethyl substituents showed similar and favorable potency, indicating that reduced electron density in that position is beneficial for activity. nih.govresearchgate.net

Steric effects, which relate to the size and shape of the substituents, are also critical. Bulky substituents can either promote or hinder binding depending on the topology of the target's binding site. Studies on secondary amides have shown that bulky groups can significantly influence the molecule's conformation, which can in turn affect its biological activity. dntb.gov.uamdpi.com For example, in the 2-(4-methylsulfonylaminophenyl) propanamide series, increasing the size of an alkyl group at the 4-position of the benzyl ring from methyl up to a cyclopentyl group led to an increase in activity. nih.govresearchgate.net However, a larger cyclohexyl group resulted in reduced activity, indicating a steric limit within the binding pocket. nih.govresearchgate.net

The interplay between electronic and steric effects is complex and crucial for optimizing molecular design. chemrxiv.org

Table 1: Impact of 4-Position Benzyl Ring Substituents on Receptor Potency of 2-(3-fluoro-4-methylsulfonylaminophenyl) propanamide Analogues

| Substituent at 4-Position | Electronic Effect | Relative Size (Steric Effect) | Observed Potency |

|---|---|---|---|

| -Cl | Electron-withdrawing | Medium | High |

| -Br | Electron-withdrawing | Medium | High |

| -CF3 | Strongly Electron-withdrawing | Large | High |

| -OCH3 | Electron-donating | Medium | Dramatically Reduced |

| -Cyclopentyl | Electron-donating (weak) | Very Large | Increased (relative to smaller alkyls) |

| -Cyclohexyl | Electron-donating (weak) | Extra Large | Reduced (relative to cyclopentyl) |

The specific placement of the ethoxy group on the benzyl ring (ortho-, meta-, or para-position) can lead to significant differences in biological activity. This is because positional isomers have different spatial arrangements of atoms, which affects how they fit into a receptor's binding site and their intermolecular interactions. nih.gov The para-position, as in N-(4-ethoxybenzyl)propanamide, often allows for optimal extension into a binding pocket. Moving the ethoxy group to the ortho- or meta-position would alter the molecule's shape and dipole moment, potentially leading to less favorable interactions or steric clashes with the receptor.

Propanamide Backbone Modifications and Their Influence on Binding

The propanamide backbone is a critical linker, and modifications to its structure can significantly impact binding affinity and specificity. researchgate.netpatsnap.com Research into related N-benzylpropanamide derivatives has shown that even small changes to this part of the molecule can have profound effects. nih.gov

Modifications can include:

Altering the Amide Bond: Replacing the amide bond with a retro-amide (swapping the CO and NH groups) can change the hydrogen bonding pattern and conformational flexibility. nih.gov In some cases, this has led to compounds with improved activity. nih.gov The inherent stiffness of the amide bond can impact the binding of groups at either end of the molecule. nih.gov

Introducing Substituents: Adding substituents, such as methyl or cyclopropyl (B3062369) groups, to the alpha-carbon of the propanamide moiety can introduce chirality and create new steric interactions with the target. nih.govresearchgate.net These modifications can help to probe the shape of the binding site and can lead to improved potency by creating more favorable van der Waals contacts. nih.govresearchgate.net

Varying the Linker Length: Shortening or lengthening the propanamide backbone can alter the distance between the ethoxyphenyl ring and other key interacting groups, which can be critical for optimal binding. Extending the backbone in some peptide nucleic acids (PNAs) has been shown to reduce binding affinity. rsc.org

These modifications highlight the importance of the propanamide backbone in correctly orienting the key pharmacophoric elements of the molecule for effective interaction with a biological target. nih.govnih.gov

Heterocyclic Ring System Influence on Target Selectivity

Replacing the ethoxyphenyl ring with various heterocyclic ring systems is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and improve target selectivity. nih.govnih.gov Heterocycles can introduce heteroatoms (like nitrogen, oxygen, or sulfur) that can act as hydrogen bond donors or acceptors, potentially forming new, specific interactions with the target protein.

For example, replacing a phenyl ring with a pyridine (B92270) or pyrimidine (B1678525) ring can alter the molecule's polarity, solubility, and metabolic stability. The position of the heteroatoms within the ring is also crucial. These changes can fine-tune the electronic and steric profile of the molecule, leading to enhanced selectivity for a specific biological target over others. The introduction of diverse N-heterocyclic ring systems can be a versatile strategy for developing compounds with improved properties. nih.govnih.gov

Chirality and Stereochemical Effects on Biological Recognition

Chirality, or the "handedness" of a molecule, is a fundamental aspect of molecular recognition in biological systems, as receptors and enzymes are themselves chiral. nih.gov If a substituent is introduced into the propanamide backbone of this compound, for instance at the alpha-position, a chiral center is created, leading to two enantiomers (R and S).

These enantiomers can have significantly different biological activities. One enantiomer may fit perfectly into a binding site, leading to high potency, while the other may bind weakly or not at all. nih.govarxiv.org For example, in a study of 2-(4-methylsulfonylaminophenyl) propanamide TRPV1 antagonists, a marked selectivity for the (S)-configuration was observed, with the (R)-isomer being 30- to 40-fold weaker. researchgate.netnih.gov This demonstrates that the specific three-dimensional arrangement of atoms is critical for effective biological recognition. nih.gov

Correlation Between Computational Predictions and Experimental Observations

Computational methods, such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking, are powerful tools for understanding and predicting the biological activity of compounds like this compound and its analogues. nih.govnih.gov

QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their observed biological activity. woarjournals.org These models can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) that are important for activity. nih.gov For instance, a QSAR study on substituted benzamides identified topological descriptors and molecular connectivity indices as being important for modeling their antimicrobial activity. nih.gov

Molecular docking simulations attempt to predict the preferred orientation of a molecule when bound to a receptor. These simulations can provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov A docking study of a potent TRPV1 antagonist highlighted crucial hydrogen bonds between the ligand and the receptor that contributed to its high potency. nih.gov

When these computational predictions are well-correlated with experimental results, they can provide a powerful platform for the rational design of new, more potent, and selective compounds. nih.govwoarjournals.org

Mechanistic Studies of Biological Interactions Excluding Clinical Outcomes

Enzyme Inhibition Mechanism Investigations

No studies were found describing the interaction between N-(4-ethoxybenzyl)propanamide and the target enzymes.

Characterization of Enzyme-Ligand Binding (e.g., Falcipain-2, Urease, Alpha-Glucosidase, Phosphodiesterase-9A, Immunoproteasome)

Information regarding the binding affinity, such as IC50 or Ki values, and the specific molecular interactions between this compound and Falcipain-2, Urease, Alpha-Glucosidase, Phosphodiesterase-9A, or the Immunoproteasome is not available in the public scientific literature.

Kinetic and Thermodynamic Analysis of Inhibition

There is no available data on the kinetic parameters (e.g., Km, Vmax) or thermodynamic properties (e.g., ΔG, ΔH, ΔS) of the inhibition of the specified enzymes by this compound.

Allosteric Modulation vs. Active Site Binding

The mode of potential inhibition, whether through direct competition at the active site or through allosteric modulation, has not been investigated for this compound with the listed enzymes.

Receptor Binding and Activation Mechanisms

No research detailing the binding or activation mechanisms of this compound with the target receptors was identified.

Ligand-Receptor Complex Formation (e.g., Sigma-1 Receptors, Calreticulin)

There are no studies describing the formation of a ligand-receptor complex between this compound and either Sigma-1 Receptors or Calreticulin.

Conformational Changes Induced by Binding

Details on any potential conformational changes induced in Sigma-1 Receptors or Calreticulin upon binding with this compound are not documented.

Cellular and Molecular Interaction Mechanisms (Excluding Human Clinical Data)

Research into the specific cellular and molecular interactions of this compound is an emerging field. While direct studies on this compound are limited, investigations into structurally related N-substituted benzamides provide a foundational understanding of potential biological activities. The following sections detail the mechanistic studies of these related compounds, offering insights into possible, though unconfirmed, pathways for this compound.

Modulation of Cellular Pathways (e.g., Calcium Overloading, Apoptosis)

Studies on N-substituted benzamides, such as 3-chloroprocainamide (3CPA) and metoclopramide (B1676508) (MCA), have revealed their capacity to induce apoptosis in vitro. This process of programmed cell death is crucial for tissue homeostasis, and its modulation is a key area of pharmacological research.

The apoptotic mechanism initiated by these related compounds appears to involve the intrinsic, or mitochondrial, pathway. Research has shown that exposure of cells to 3CPA leads to the release of cytochrome c from the mitochondria into the cytosol. This event is a critical step in the activation of the apoptotic cascade. Following cytochrome c release, the activation of caspase-9, an initiator caspase, is observed. The activation of caspase-9 subsequently triggers a cascade of executioner caspases, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

In studies using the murine 70Z/3 pre-B cell line, the induction of apoptosis by 3CPA was significantly reduced by a pan-caspase inhibitor and a specific caspase-9 inhibitor. Conversely, a caspase-8 inhibitor had a less pronounced effect, further supporting the involvement of the caspase-9-dependent mitochondrial pathway.

It is important to note that there is currently no available research specifically linking this compound to the modulation of cellular pathways such as calcium overloading or apoptosis. The data presented here are based on the actions of structurally similar N-substituted benzamides and serve as a potential framework for future investigation into this compound.

Table 1: Effect of Caspase Inhibitors on 3CPA-Induced Apoptosis in 70Z/3 Cells

| Inhibitor | Target | Effect on 3CPA-Induced Apoptosis |

| Z-VAD-fmk | Pan-caspase | Significant reduction |

| Z-LEHD-fmk | Caspase-9 | Significant inhibition |

| Z-IETD-fmk | Caspase-8 | Less effect |

Interactions with Biomacromolecules (e.g., DNA, Serum Albumin)

The interaction of small molecules with biomacromolecules such as DNA and serum albumin is a critical determinant of their pharmacokinetic and pharmacodynamic properties. While specific data for this compound is not available, studies on other benzamide (B126) derivatives offer some general insights.

Interaction with DNA:

Research on the interaction of benzamide with DNA suggests a potential for binding. A study investigating a crystalline complex of 9-ethyladenine (B1664709) and benzamide revealed a specific hydrogen bond between an amide hydrogen atom and the N-3 position of adenine (B156593). The aromatic ring of benzamide was found to lie nearly perpendicular to the planes of the stacked adenine molecules, a mode of interaction that is not intercalative. This suggests that benzamide derivatives may bind to DNA through specific hydrogen bonding and non-intercalative mechanisms, which could influence DNA-related processes. However, these findings are based on a model system and have not been specifically demonstrated for this compound.

Interaction with Serum Albumin:

Serum albumin is a major transport protein in the blood, and the binding of drugs to it can significantly affect their distribution and availability. A study on the N-substituted benzamides metoclopramide and sultopride (B1682713) investigated their interaction with human and bovine serum albumins. The findings indicated a very low binding tendency for these compounds. This weak interaction could correlate with their pharmacokinetic properties, potentially leading to a higher concentration of the free, active drug in circulation. The binding characteristics of this compound to serum albumin have not yet been determined.

Mechanistic Insights into Antimicrobial or Anti-inflammatory Action

Anti-inflammatory Action:

A significant body of research points to the anti-inflammatory properties of N-substituted benzamides, with a primary mechanism involving the inhibition of the transcription factor NF-kappaB (NF-κB). NF-κB plays a central role in the inflammatory response by regulating the expression of pro-inflammatory genes, including those for cytokines like tumor necrosis factor-alpha (TNF-α).

Studies have demonstrated that compounds such as 3CPA and MCA can inhibit the activity of NF-κB. This inhibition, in turn, leads to a dose-dependent reduction in the production of TNF-α. By suppressing the NF-κB signaling pathway, these N-substituted benzamides can exert potent anti-inflammatory effects. This mechanism also connects to their pro-apoptotic activity, as NF-κB is also known to regulate genes involved in cell survival. The potential anti-inflammatory mechanism of this compound has not been specifically investigated but may share similarities with these related compounds.

Antimicrobial Action:

While comprehensive studies on the antimicrobial mechanism of this compound are lacking, research into other classes of N-substituted benzamides has identified several potential modes of action against bacteria.

For instance, certain halogenated N-(1,3,4-oxadiazol-2-yl)benzamides have been shown to inhibit the biosynthesis of lipoteichoic acid (LTA), a major component of the cell wall of Gram-positive bacteria. Other derivatives in this class have been identified as inhibitors of trans-translation, a bacterial ribosome rescue system.

Another line of research on difluorobenzamide derivatives has identified the bacterial cell division protein FtsZ as a target. By inhibiting FtsZ, these compounds disrupt the formation of the Z-ring, which is essential for bacterial cell division, leading to an antimicrobial effect. These diverse mechanisms highlight the potential for N-substituted benzamides to act as antimicrobial agents through various cellular pathways. The specific antimicrobial mechanism, if any, of this compound remains to be elucidated.

Table 2: Potential Antimicrobial Mechanisms of N-Substituted Benzamide Derivatives

| Compound Class | Mechanism of Action | Target |

| Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides | Inhibition of LTA biosynthesis | Lipoteichoic Acid Synthesis Pathway |

| Halogenated N-(1,3,4-oxadiazol-2-yl)benzamides | Inhibition of trans-translation | Ribosome Rescue System |

| Difluorobenzamide derivatives | Inhibition of cell division | FtsZ Protein |

Applications and Future Directions in Chemical Research

Utility as Synthetic Intermediates in Complex Molecule Synthesis

The N-(4-ethoxybenzyl) group in N-(4-ethoxybenzyl)propanamide functions as an effective protecting group for the amide nitrogen, a crucial role in multi-step organic synthesis. Protecting groups are essential for temporarily masking a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The N-(4-ethoxybenzyl) group is analogous to the widely used p-methoxybenzyl (PMB) group. vanderbilt.eduacs.org The presence of the electron-donating ethoxy group at the para position makes this group susceptible to cleavage under specific conditions that leave other protecting groups intact, a concept known as orthogonal strategy. acs.orguchicago.edu

This specific reactivity allows chemists to selectively unmask the amide nitrogen at a precise step in a synthetic sequence. The cleavage of such para-alkoxybenzyl amides is typically achieved through oxidative methods. acs.org Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are effective for this transformation, leaving other acid- or base-labile groups untouched. vanderbilt.edu This controlled removal is invaluable when constructing complex molecules like natural products or pharmaceuticals, where multiple functional groups must be managed.

| Protecting Group | Abbreviation | Typical Cleavage Conditions | Relative Lability |

|---|---|---|---|

| Benzyl (B1604629) | Bn | Hydrogenolysis (H₂, Pd/C) | Most Robust |

| p-Methoxybenzyl | PMB | Oxidative (DDQ, CAN), Strong Acid (TFA) | More Labile |

| 4-Ethoxybenzyl | (User Defined) | Oxidative (DDQ, CAN), Strong Acid (TFA) | Similar to PMB |

| 3,4-Dimethoxybenzyl | DMB | Mild Oxidative/Acidic Conditions | Very Labile |

Contributions to Methodological Advancements in Organic Chemistry

The study of molecules like this compound contributes to the broader field of methodological development in organic chemistry. Research into the formation and cleavage of the N-benzyl amide bond helps refine our understanding of reaction mechanisms and drives the discovery of new reagents. acs.orgrsc.org For instance, developing milder or more selective methods for cleaving the 4-ethoxybenzyl group expands the synthetic chemist's toolkit.

Furthermore, the structure is a useful substrate for developing new carbon-hydrogen (C-H) activation or cross-coupling reactions. The electronically rich ethoxy-phenyl ring can be a target for late-stage functionalization, where new chemical groups are added to a nearly complete molecule to create analogs. Advances in these areas allow for more efficient and environmentally friendly synthetic routes, reducing the number of steps required to build complex molecules. The principles learned from studying the reactivity of this compound can be applied to a wide range of other substrates, thereby advancing the entire field of organic synthesis. researchgate.net

Role in Chemical Probe Development for Biological Systems

A chemical probe is a small molecule designed to selectively interact with a specific biological target, such as a protein, to study its function in a cellular environment. nih.govrsc.org While this compound itself is not a known chemical probe, its scaffold is an excellent starting point for one. The N-benzylamide framework is present in many biologically active compounds. researchgate.netrsc.org

To transform this molecule into a chemical probe, specific functional groups can be incorporated.

Reporter Group: The ethoxy group could be replaced with a longer chain terminating in a fluorophore (for imaging) or a biotin (B1667282) tag (for affinity purification).

Reactive Group: A "warhead" could be added to enable covalent bonding to the target protein, often used in activity-based protein profiling.

Clickable Handle: An azide (B81097) or alkyne group could be installed on the phenyl ring. nih.gov This allows the molecule to be attached to a reporter group after it has interacted with its biological target inside a cell, a powerful technique known as click chemistry. nih.gov

By systematically modifying the this compound structure and testing the resulting compounds for biological activity, researchers can develop potent and selective probes to investigate complex biological pathways.

| Scaffold Position | Modification | Purpose | Example Functionality |

|---|---|---|---|

| Phenyl Ring (para-position) | Linker Attachment | Introduction of a reporter or handle | -O(CH₂)n-N₃ (Azide for Click Chemistry) |

| Phenyl Ring (other positions) | Affinity/Selectivity Tuning | Improve binding to biological target | -Cl, -F, -CF₃ |

| Propanamide Chain | Covalent Binding | Create an irreversible probe | Acrylamide, Chloroacetamide |

| Phenyl Ring (para-position) | Direct Tagging | Affinity purification or imaging | -O(CH₂)n-Biotin |

Design Principles for Next-Generation this compound Analogs

The design of new analogs of a lead compound is a cornerstone of medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic properties. bbau.ac.innih.gov The structure of this compound can be systematically modified to explore the structure-activity relationship (SAR). nih.govfrontiersin.orgresearchgate.net

Key design principles for creating next-generation analogs include:

Alkoxy Group Modification: The length of the alkoxy chain (ethoxy) can be varied (e.g., methoxy (B1213986), propoxy, butoxy) to probe how lipophilicity affects cell permeability and target binding. nih.gov The position of this group can also be moved from para to ortho or meta to explore the spatial requirements of the binding pocket.

Aromatic Ring Substitution: Adding various substituents (e.g., halogens, trifluoromethyl, cyano groups) to the phenyl ring can alter the electronic properties and introduce new interaction points (like hydrogen bonds or halogen bonds) with a biological target. researchgate.net

Amide Chain Variation: The propanamide moiety can be altered. Changing the chain length (acetamide, butanamide) or introducing branching can affect metabolic stability and conformational flexibility.

Bioisosteric Replacement: Parts of the molecule can be replaced with groups that have similar physical or chemical properties but may lead to improved biological effects. For example, the amide bond could be replaced with a sulfonamide, or the phenyl ring could be swapped for a heterocycle like pyridine (B92270) or thiophene. slideshare.net

These rational design strategies allow chemists to fine-tune the properties of the molecular scaffold to develop new compounds with enhanced therapeutic potential.

| Modification Area | Example Modification | Potential Impact on Properties |

|---|---|---|

| Phenyl Ring | Change -OCH₂CH₃ to -OCH₃ | Slightly decrease lipophilicity |

| Add a chlorine atom at the 3-position | Increase lipophilicity; alter electronics; potential for halogen bonding | |

| Amide Linker | Replace propanamide with acetamide (B32628) | Decrease lipophilicity; alter conformation |

| Replace -NH- with -O- (ester) | Change hydrogen bonding capability; alter metabolic stability | |

| Benzyl CH₂ | Introduce a methyl group (α-methylation) | Restrict bond rotation; introduce a chiral center |

Concluding Remarks and Future Research Perspectives

Summary of Current Academic Understanding

N-(4-ethoxybenzyl)propanamide is a chemical entity belonging to the class of N-benzyl-propanamides. While direct and extensive research on this specific compound is limited in publicly available scientific literature, its structural motifs are present in molecules that have been investigated for a range of biological activities. The current academic understanding of this compound is therefore largely inferential, based on the known properties of analogous compounds.

The core structure combines an N-benzyl group with a propanamide moiety. Derivatives of N-benzyl-2-acetamidopropionamide have been synthesized and evaluated as potent anticonvulsants acs.org. Specifically, substitutions on the benzyl (B1604629) ring and modifications of the propionamide chain have been shown to significantly influence biological activity. For instance, studies on related N-benzyl-2-(2,5-dioxopyrrolidin-1-yl)propanamide derivatives have revealed promising anticonvulsant profiles in preclinical models acs.orgresearchgate.net. These findings suggest that the N-benzylpropanamide scaffold is a pharmacologically relevant framework.

Furthermore, the broader class of amides, including N-cycloalkyl benzamides and cinnamamides, has been explored for analgesic and anti-inflammatory properties nih.gov. Research into ibuprofen amides has also shown that modification of the carboxylic acid group to an amide can lead to compounds with significant analgesic and anti-inflammatory effects benthamscience.com. The presence of the ethoxy group on the benzyl ring of this compound is another feature of interest, as alkoxy substituents are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

Identification of Knowledge Gaps and Unexplored Avenues

The primary knowledge gap concerning this compound is the lack of direct experimental data on its biological activities and pharmacological profile. The following are key unexplored avenues:

Pharmacological Screening: There is a clear need for comprehensive in vitro and in vivo screening of this compound to determine its potential anticonvulsant, analgesic, and anti-inflammatory properties. Standard preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) tests for anticonvulsant activity, and carrageenan-induced paw edema and acetic acid-induced writhing tests for anti-inflammatory and analgesic effects, respectively, would be crucial.

Mechanism of Action: Should any significant biological activity be identified, the underlying mechanism of action remains to be elucidated. For instance, if the compound shows anticonvulsant properties, its interaction with relevant molecular targets such as voltage-gated ion channels or neurotransmitter receptors would need to be investigated. Similarly, for anti-inflammatory effects, its influence on pathways involving cyclooxygenase (COX) enzymes or inflammatory cytokines would be a key area of study.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationships around the this compound scaffold is warranted. This would involve the synthesis and evaluation of a library of analogs with variations in the ethoxy group (e.g., replacement with other alkoxy groups, halogens, or alkyl chains), modifications of the propanamide chain, and alterations to the substitution pattern on the benzyl ring.

Pharmacokinetic Profile: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound are completely unknown. Understanding its metabolic stability, bioavailability, and potential to cross the blood-brain barrier would be critical for assessing its therapeutic potential, particularly for central nervous system disorders like epilepsy.

Stereochemistry: For chiral analogs of this compound, the influence of stereochemistry on biological activity has not been explored. Many biologically active molecules exhibit stereospecificity, and it would be important to resolve and test individual enantiomers.

Proposed Future Research Directions for the this compound Scaffold

Building upon the identified knowledge gaps, the following future research directions are proposed to systematically investigate the potential of the this compound scaffold:

Synthesis and Characterization: The initial step would be the efficient and scalable synthesis of this compound, followed by thorough characterization using modern analytical techniques such as NMR, mass spectrometry, and X-ray crystallography.

Broad-Based Biological Screening: The synthesized compound should be subjected to a broad panel of biological assays to identify any significant pharmacological activities. This should include, but not be limited to, assays for anticonvulsant, analgesic, anti-inflammatory, and neuroprotective effects.

Focused Library Synthesis for SAR Studies: Based on the initial screening results, a focused library of analogs should be designed and synthesized. This library could explore:

Substitutions on the Benzyl Ring: Investigating the effect of different electron-donating and electron-withdrawing groups at various positions on the benzyl ring.

Modifications of the Propanamide Moiety: Altering the length of the alkyl chain and introducing substituents to understand their impact on activity and selectivity.

Bioisosteric Replacements: Replacing the amide linkage with other functional groups to probe its importance for target binding.

Mechanism of Action Elucidation: For any lead compounds identified, detailed mechanistic studies should be undertaken. This could involve radioligand binding assays, enzyme inhibition assays, and electrophysiological studies to identify the molecular targets.

Computational Modeling and Drug Design: Molecular modeling techniques, such as docking studies and quantitative structure-activity relationship (QSAR) analysis, could be employed to guide the design of more potent and selective analogs.

Pharmacokinetic and Toxicological Profiling: Promising lead compounds should be evaluated for their ADME properties and preliminary toxicity to assess their drug-likeness and potential for further development.

By systematically pursuing these research directions, the scientific community can unlock the potential of the this compound scaffold and contribute to the development of novel therapeutic agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.